molecular formula C11H18O2 B12636594 (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-20-5

(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane

Cat. No.: B12636594
CAS No.: 920324-20-5
M. Wt: 182.26 g/mol
InChI Key: RSDHUZXFIDRLHR-MNOVXSKESA-N
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Description

(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product . The reaction conditions often involve the use of lithium aluminium hydride (LiAlH4) for reduction processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction typically results in alcohols or other reduced forms of the compound.

Scientific Research Applications

(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

920324-20-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2R,5S)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m1/s1

InChI Key

RSDHUZXFIDRLHR-MNOVXSKESA-N

Isomeric SMILES

C=CCC[C@@H]1CC[C@@]2(O1)CCCO2

Canonical SMILES

C=CCCC1CCC2(O1)CCCO2

Origin of Product

United States

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